molecular formula C8H15BrClN B6215529 2-bromo-7-azaspiro[3.5]nonane hydrochloride CAS No. 2731010-49-2

2-bromo-7-azaspiro[3.5]nonane hydrochloride

Cat. No.: B6215529
CAS No.: 2731010-49-2
M. Wt: 240.6
InChI Key:
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Description

2-bromo-7-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C8H15BrClN It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7-azaspiro[3.5]nonane hydrochloride typically involves the reaction of 7-azaspiro[3.5]nonane with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-bromo-7-azaspiro[3.5]nonane hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 7-azaspiro[3.5]nonane.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of 7-azaspiro[3.5]nonane.

    Reduction Reactions: 7-azaspiro[3.5]nonane.

    Oxidation Reactions: Oxidized derivatives of this compound.

Scientific Research Applications

2-bromo-7-azaspiro[3.5]nonane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in various chemical reactions, leading to the formation of different products. The spiro structure of the compound allows it to interact with biological molecules in unique ways, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    7-azaspiro[3.5]nonane: The parent compound without the bromine and hydrochloride groups.

    2-oxa-7-azaspiro[3.5]nonane: A similar spiro compound with an oxygen atom in place of the bromine.

    2-chloro-7-azaspiro[3.5]nonane: A similar compound with a chlorine atom instead of bromine.

Uniqueness

2-bromo-7-azaspiro[3.5]nonane hydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-7-azaspiro[3.5]nonane hydrochloride involves the reaction of 2-bromo-1-chloroethane with 1,5-diaminopentane to form 2-bromo-7-azaspiro[3.5]nonane, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-bromo-1-chloroethane", "1,5-diaminopentane", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-1-chloroethane is reacted with 1,5-diaminopentane in the presence of a base such as sodium hydroxide to form 2-bromo-7-azaspiro[3.5]nonane.", "Step 2: The resulting 2-bromo-7-azaspiro[3.5]nonane is then reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS No.

2731010-49-2

Molecular Formula

C8H15BrClN

Molecular Weight

240.6

Purity

95

Origin of Product

United States

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